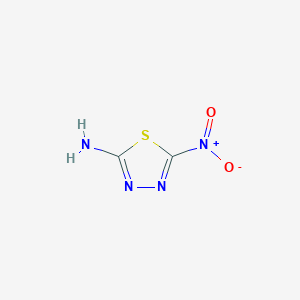

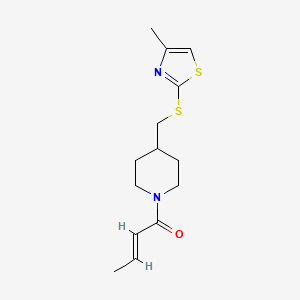

![molecular formula C23H25N7O B2687296 N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-61-8](/img/structure/B2687296.png)

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity : A study described an environmentally benign route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, which included the compound . These compounds were screened for their anti-inflammatory and anti-cancer activities and showed promising results. This research highlights the compound's potential in medicinal chemistry and drug development (Kaping et al., 2016).

Pharmacological Characterization : Another study focused on the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, similar to the compound . This research provided insights into the design of G protein-biased partial agonists, potentially useful as novel therapeutics in treating mental health disorders (Möller et al., 2017).

Antifungal Activity : A study evaluated the antifungal effect of certain pyrimidin-2-amine derivatives, which are structurally related to the compound . The findings indicated significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in antifungal drug development (Jafar et al., 2017).

Anticancer and Anti-5-Lipoxygenase Agents : Research on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These findings are significant for developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Human A3 Adenosine Receptor Antagonists : A set of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, structurally similar to the compound , were designed as human A3 adenosine receptor antagonists. These compounds showed low nanomolar affinity and high selectivity, indicating potential applications in neuropharmacology (Squarcialupi et al., 2013).

Synthesis and Biological Evaluation : Another study focused on the synthesis and biological evaluation of pyrazole derivatives. These derivatives were identified for their antitumor, antifungal, and antibacterial pharmacophore sites, suggesting broad applications in developing new therapeutic agents (Titi et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase expressed in hematopoietic progenitor cells, and mutations in FLT3 are often associated with acute myeloid leukemia (AML) . CDKs are a family of protein kinases that regulate the cell cycle .

Mode of Action

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream proteins, thereby disrupting the signaling pathways regulated by FLT3 and CDKs .

Biochemical Pathways

The inhibition of FLT3 and CDKs by N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include the FLT3 signaling pathway, which regulates the proliferation and survival of hematopoietic progenitor cells, and the cell cycle, which is controlled by CDKs . The compound’s action leads to the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5 .

Pharmacokinetics

The compound has been shown to be orally available , suggesting that it is well absorbed and can reach its targets in the body.

Result of Action

The molecular and cellular effects of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and the induction of apoptosis . In MV4-11 cells, a type of human leukemia cell line, the compound shows antiproliferative activities .

properties

IUPAC Name |

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O/c1-28-12-14-29(15-13-28)23-26-21(25-17-8-10-19(31-2)11-9-17)20-16-24-30(22(20)27-23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVWDUWMSBQBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2687215.png)

![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)

![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)

![Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2687219.png)

![2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2687220.png)

![6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2687224.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687225.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)